cis-Cinnamate
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Overview
Description
Cis-cinnamate is a cinnamate. It is a conjugate base of a cis-cinnamic acid.
Scientific Research Applications
Photoswitchable Hydrotropic Solubilization
cis-Cinnamate, particularly in its sodium cinnamate (Na-CIN) form, has been explored for its ability to act as a photoswitchable hydrotrope. The cis-trans isomerization of Na-CIN under UV irradiation allows for the recovery of solutes from aqueous solutions, demonstrating potential applications in the extraction of natural compounds like forskolin and curcumin without the need for water dilution (Devendra & Gaikar, 2012).
Transformation in Organic Synthesis
This compound derivatives are significant in organic synthesis, particularly in the context of natural product and pharmaceutical synthesis. A method using iodine to convert cis-CAs into their trans-forms has been developed, offering a solution to challenges posed by the presence of both isomers in synthetic studies (Li et al., 2015).
Photochemical Studies
This compound compounds, including various esters, have been studied for their photochemical behavior, such as in the photoreactions of trans-poly(vinyl cinnamate) and model compounds. These studies contribute to understanding the photochemical properties of cinnamates, which is crucial in fields like photopolymerization and material science (Frings & Schnabel, 1983).
Role in Plant Growth and Development
cis-Cinnamic acid plays a differential role in plant growth regulation. Studies have shown that this compound, along with trans-cinnamic acid, influences the growth of plants like Arabidopsis, suggesting a unique function of cis-cinnamic acid in plant biology (Guo et al., 2011).
Application in Sunscreen Formulations
The use of cinnamate derivatives, including cis-cinnamates, in sunscreen formulations has been explored due to their ability to convert UV energy to thermal energy effectively. This property is particularly significant for cinnamate-based sunscreens, making them efficient UV protectors (Kinoshita et al., 2020).
Properties
Molecular Formula |
C9H7O2- |
---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/p-1/b7-6- |
InChI Key |
WBYWAXJHAXSJNI-SREVYHEPSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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